molecular formula C10H9NO2 B1266804 Cyano(phenyl)methyl acetate CAS No. 5762-35-6

Cyano(phenyl)methyl acetate

Cat. No.: B1266804
CAS No.: 5762-35-6
M. Wt: 175.18 g/mol
InChI Key: MUXDFYRMYMEGCM-UHFFFAOYSA-N
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Description

Cyano(phenyl)methyl acetate (CPM) is an organic ester compound with a molecular formula of C9H9NO2. It is derived from the reaction of phenylacetic acid with cyanoacetic acid. CPM is a colorless liquid that is used in scientific research to study the physiological and biochemical effects of this compound. CPM has a wide range of applications in the laboratory, including in the synthesis of other compounds, as a solvent, and as a reagent in chemical reactions.

Scientific Research Applications

Enzymatic Kinetic Resolution in Synthesis

Cyano(phenyl)methyl acetate has been utilized in enzymatic kinetic resolutions. A study by Ohta et al. (1989) demonstrated the use of Pichia miso IAM 4682 in the resolution of racemic cyano acetates, leading to the synthesis of chiral compounds like (S)-(-)-frontalin (Ohta, Kimura, Sugano, & Sugai, 1989).

Pharmaceutical Intermediate Synthesis

This compound derivatives have been synthesized as pharmaceutical intermediates. Raynolds (1984) demonstrated the preparation of methyl 2-cyano-2-(3-thienyl)acetate, yielding high yields and leading to the creation of pharmaceutical intermediates like 3-thienylmalonic acid (Raynolds, 1984).

Organic Chemistry and Polymer Science

In organic chemistry and polymer science, derivatives of this compound have been involved in the synthesis of novel compounds. Wojdyla et al. (2022) explored copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, revealing potential in material science applications (Wojdyla et al., 2022).

Antimicrobial Agent Development

In the field of antimicrobial research, this compound derivatives have been incorporated into novel compounds with antimicrobial potential. Darwish et al. (2014) synthesized new heterocyclic compounds using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Liquid Chromatography

In analytical chemistry, specifically in liquid chromatography, the properties of cyano and phenyl columns have been studied to understand their interactions with various solutes. Croes et al. (2005) investigated these interactions, highlighting the role of π–π and dipole–dipole interactions in the retention of polar aliphatic solutes on cyano columns (Croes, Steffens, Marchand, & Snyder, 2005).

Safety and Hazards

While specific safety and hazard information for “Cyano(phenyl)methyl acetate” was not found, similar compounds like methyl cyanoacetate are known to be combustible and harmful if swallowed . It’s always recommended to handle such chemicals with appropriate safety measures.

Future Directions

The future directions for “Cyano(phenyl)methyl acetate” could involve its use in the synthesis of various 1,2,5-tricarbonyl compounds . Additionally, it could be used in the development of analytical methods for quantifying related compounds .

Mechanism of Action

Target of Action

Cyano(phenyl)methyl acetate, like other cyanoacetamide derivatives, is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The primary targets of this compound are the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions . For example, it undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . For instance, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gives the corresponding 1-methyl and 1-phenyl-pyridines derivatives .

Result of Action

The result of the compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used extensively in the synthesis of biologically active compounds used in agriculture .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the yield of the target compounds

Properties

IUPAC Name

[cyano(phenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXDFYRMYMEGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291463
Record name cyano(phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-35-6
Record name 5762-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyano(phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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